molecular formula C16H24ClNO B4892707 5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride

5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride

Cat. No.: B4892707
M. Wt: 281.82 g/mol
InChI Key: CMTRFBIXIOUBOH-UHFFFAOYSA-N
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Description

5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzyl group, an isopropyl group, and a pentynol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. One common method involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid . The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 10°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of both benzyl and isopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-14(2)17(12-8-11-16(3,4)18)13-15-9-6-5-7-10-15;/h5-7,9-10,14,18H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRFBIXIOUBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CC(C)(C)O)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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